![molecular formula C14H19ClN2O3S B5053500 butyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B5053500.png)
butyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride
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Overview
Description
Benzimidazole is a key heterocycle in therapeutic chemistry. Its derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Synthesis Analysis
Benzimidazoles can be synthesized through a variety of methods. A common method involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . Another method involves the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .Molecular Structure Analysis
The molecular structure of benzimidazole compounds can vary greatly depending on the specific compound. For example, the compound (5-Methoxy-1H-benzimidazol-2-yl)methanamine hydrochloride has a linear formula of C9H12O1N3Cl1 .Chemical Reactions Analysis
Benzimidazoles are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole compounds can vary greatly depending on the specific compound. For example, the compound (5-Methoxy-1H-benzimidazol-2-yl)methanamine hydrochloride is a solid .Mechanism of Action
The mechanism of action of benzimidazole compounds can vary depending on the specific compound and its application. For example, in the context of corrosion inhibition, benzimidazole derivatives act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .
Safety and Hazards
Future Directions
Benzimidazole compounds have diverse biological and clinical applications, and research into these compounds is ongoing. They have been screened for various biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities . Future research will likely continue to explore these and other potential applications of benzimidazole compounds.
properties
IUPAC Name |
butyl 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S.ClH/c1-3-4-7-19-13(17)9-20-14-15-11-6-5-10(18-2)8-12(11)16-14;/h5-6,8H,3-4,7,9H2,1-2H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMRUBIHOYXDTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CSC1=NC2=C(N1)C=C(C=C2)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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